molecular formula C17H15NO4S B249631 [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid

[7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid

Cat. No. B249631
M. Wt: 329.4 g/mol
InChI Key: VUAGUWFBEGNPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid, also known as MPA, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological systems.

Mechanism of Action

The mechanism of action of [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of monoamine transporters, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. This leads to an increase in the extracellular levels of these neurotransmitters, which can have various effects on the nervous system. Additionally, [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid has been shown to have antioxidant and anti-inflammatory properties, which may be related to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid has been found to have various biochemical and physiological effects, including the inhibition of monoamine transporters, the modulation of neurotransmitter release, and the regulation of oxidative stress and inflammation. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid in lab experiments is its ability to selectively inhibit monoamine transporters, making it a valuable tool in the study of the nervous system. Additionally, [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the study of oxidative stress and inflammation. However, one limitation of using [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid, including the investigation of its effects on different neurotransmitter systems, the development of more selective [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid analogs, and the exploration of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanism of action of [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid and its effects on different biological systems.

Synthesis Methods

The synthesis of [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid can be achieved through the reaction of 10-methyl-10H-phenothiazine-2-carboxylic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid. The purity of the synthesized [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

[7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid has been used in various scientific research applications, including the study of neurotransmitters, oxidative stress, and inflammation. It has been found to inhibit the uptake of serotonin, dopamine, and norepinephrine, making it a valuable tool in the study of the nervous system. Additionally, [7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid has been shown to have antioxidant and anti-inflammatory properties, making it useful in the study of oxidative stress and inflammation.

properties

Product Name

[7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

2-[7-(carboxymethyl)-10-methylphenothiazin-2-yl]acetic acid

InChI

InChI=1S/C17H15NO4S/c1-18-12-4-2-11(9-17(21)22)7-15(12)23-14-5-3-10(6-13(14)18)8-16(19)20/h2-7H,8-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

VUAGUWFBEGNPHN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)CC(=O)O)SC3=C1C=C(C=C3)CC(=O)O

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)O)SC3=C1C=C(C=C3)CC(=O)O

Origin of Product

United States

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